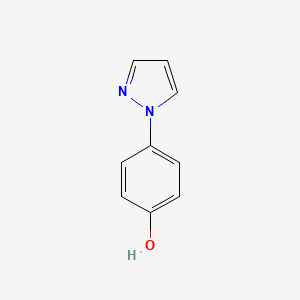

4-(1H-pyrazol-1-yl)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

4-pyrazol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWSQVRNWFGLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499244 | |

| Record name | 4-(1H-Pyrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16209-02-2 | |

| Record name | 4-(1H-Pyrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1h Pyrazol 1 Yl Phenol and Its Analogues

Established Synthetic Pathways for the Core Pyrazole-Phenol Moiety

Traditional methods for the construction of the pyrazole-phenol core structure have been well-established and are widely utilized. These pathways primarily involve the formation of the pyrazole (B372694) ring through condensation and cyclization reactions, followed by aromatization.

Condensation Reactions

The most fundamental and widely employed method for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. researchgate.netthepharmajournal.com To synthesize the 4-(1H-pyrazol-1-yl)phenol core, (4-hydroxyphenyl)hydrazine is a key starting material, which reacts with a suitable 1,3-dicarbonyl compound. The choice of solvent and catalyst can influence the regioselectivity of the reaction, particularly when unsymmetrical dicarbonyl compounds are used. nih.gov For instance, the reaction of (4-hydroxyphenyl)hydrazine with acetylacetone (B45752) would lead to the formation of 1-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazole.

The general mechanism involves the initial reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Table 1: Examples of Condensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product |

| (4-Hydroxyphenyl)hydrazine | Acetylacetone | 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol |

| (4-Hydroxyphenyl)hydrazine | 1,3-Diphenyl-1,3-propanedione | 4-(3,5-diphenyl-1H-pyrazol-1-yl)phenol |

| (4-Methoxyphenyl)hydrazine | 1-(4-fluorophenyl)-3-(pyridin-2-yl)propane-1,3-dione | 1-(4-methoxyphenyl)-3-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-pyrazole |

Cyclization Reactions (e.g., from Chalcones)

An alternative and highly versatile route to the pyrazole-phenol moiety involves the cyclization of chalcones (1,3-diaryl-2-propen-1-ones). dergipark.org.tr In this approach, a chalcone (B49325) bearing a hydroxyl group on one of the aryl rings is reacted with a hydrazine derivative. This reaction typically proceeds in two steps: the initial formation of a pyrazoline intermediate via a Michael addition-condensation sequence, followed by oxidation to the corresponding pyrazole. researchgate.net

For the synthesis of this compound analogues, a chalcone derived from 4-hydroxyacetophenone can be reacted with hydrazine or a substituted hydrazine. The reaction of (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one with hydrazine hydrate, for example, would yield the intermediate 4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol, which can then be aromatized.

Table 2: Synthesis of Pyrazoles from Chalcones

| Chalcone | Hydrazine | Intermediate (Pyrazoline) | Final Product (Pyrazole) |

| (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | 4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | 4-(5-phenyl-1H-pyrazol-3-yl)phenol |

| (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine | 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | 2-(1,5-diphenyl-1H-pyrazol-3-yl)phenol |

| (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | Hydrazine hydrate | 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole |

Oxidative Aromatization Methods

As mentioned, the synthesis of pyrazoles from chalcones often proceeds through a non-aromatic pyrazoline intermediate. researchgate.net The final step in this sequence is an oxidative aromatization to furnish the stable pyrazole ring. A variety of oxidizing agents and conditions have been reported for this transformation. Common methods include the use of iodine in dimethyl sulfoxide (B87167) (DMSO), which serves as both a catalyst and an oxidant. gsconlinepress.com Other reagents such as potassium permanganate (B83412) (KMnO4), bromine, or catalytic amounts of palladium on carbon (Pd/C) in a suitable solvent can also be employed to effect this dehydrogenation. researchgate.net The choice of oxidant can be crucial to avoid unwanted side reactions, particularly with sensitive functional groups like the phenolic hydroxyl group.

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methodologies. These advanced strategies often offer advantages such as shorter reaction times, higher yields, and reduced waste generation compared to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of pyrazoles. nih.govresearchgate.net The application of microwave irradiation to the condensation of hydrazines with 1,3-dicarbonyl compounds or the cyclization of chalcones can dramatically reduce reaction times from hours to minutes and often leads to improved yields. scielo.brnih.gov This technique is particularly beneficial for the synthesis of libraries of pyrazole-phenol analogues for screening purposes, where rapid and efficient synthesis is paramount. The synthesis of pyrazole derivatives from chalcones and various hydrazides under microwave irradiation has been reported to be highly efficient. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazoles

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Chalcone + Hydrazine Hydrate | 6-8 hours, 70-80% | 5-10 minutes, 85-95% | scielo.br |

| 1,3-Diketone + Phenylhydrazine | 4-6 hours, 65-75% | 3-7 minutes, 80-90% | researchgate.net |

Transition-Metal-Catalyzed Reactions (e.g., Cu-catalyzed C-N coupling)

Transition-metal-catalyzed cross-coupling reactions provide a powerful and direct method for the synthesis of N-arylpyrazoles, including this compound. The copper-catalyzed Ullmann condensation is a classic and effective method for the formation of C-N bonds. researchgate.net In this approach, a pyrazole is coupled with an aryl halide, such as 4-iodophenol (B32979) or 4-bromophenol, in the presence of a copper catalyst, a base, and often a ligand. researchgate.net This method allows for the direct introduction of the phenolic moiety onto the pyrazole nitrogen, offering a convergent and flexible synthetic route.

More modern variations of this reaction, often referred to as Chan-Lam coupling, may utilize arylboronic acids as the coupling partner under milder conditions. These reactions are highly valuable for the synthesis of complex molecules due to their functional group tolerance.

Table 4: Examples of Copper-Catalyzed N-Arylation of Pyrazoles

| Pyrazole | Aryl Halide/Boronic Acid | Catalyst/Ligand | Product |

| 1H-Pyrazole | 4-Iodophenol | CuI / L-proline | This compound |

| 3,5-Dimethyl-1H-pyrazole | 4-Bromophenol | Cu2O / Phenanthroline | 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol |

| 1H-Pyrazole | (4-hydroxyphenyl)boronic acid | Cu(OAc)2 / Pyridine (B92270) | This compound |

One-Pot and Multicomponent Approaches

One notable one-pot approach involves the synthesis of 4-organylselanyl-1H-pyrazoles through a direct cyclocondensation and C-H bond selenylation reaction. This method utilizes hydrazines, 1,3-diketones, and diorganyl diselenides, promoted by an oxidizing agent, to afford the desired products in a single step with moderate to excellent yields. While not directly yielding this compound, this methodology showcases the potential of one-pot strategies for the efficient construction of functionalized pyrazoles.

Another relevant example is the one-pot, four-step synthesis of highly fluorescent 1,3,4,5-tetrasubstituted pyrazoles. This sophisticated sequence combines a three-component pyrazole synthesis with a subsequent halogenation step in the same reaction vessel, demonstrating the power of concatenated one-pot transformations for building molecular complexity. Although this method produces a different substitution pattern, the underlying principles can inspire the design of one-pot syntheses for this compound.

Furthermore, a one-pot synthesis of 4-[tris(1H-pyrazol-1-yl)methyl]phenol has been reported, which, while structurally distinct from the primary compound of interest, highlights the feasibility of constructing phenol-containing multi-pyrazole structures in a single operation nih.gov.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. Key considerations include the use of safer solvents, energy-efficient reaction conditions, and the reduction of waste.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the products. Several studies have reported the microwave-assisted synthesis of various pyrazole derivatives, including pyrazolone (B3327878) derivatives under solvent-free conditions mdpi.comresearchgate.net. The use of microwave irradiation in the synthesis of 4H-pyrano[2,3-c]pyrazoles in methanol (B129727) has also been shown to be more efficient than conventional heating methods nanobioletters.comgsconlinepress.com.

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of pyrazole-containing compounds. An ultrasound-assisted, solvent and catalyst-free, one-pot four-component reaction has been developed for the synthesis of pyrazole-centered 1,5-disubstituted tetrazoles, highlighting the potential of sonochemistry for efficient and environmentally friendly synthesis sciencegate.app. The use of ultrasound has also been shown to promote the greener synthesis of 2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles nih.gov. These methods often proceed under milder conditions and with shorter reaction times compared to traditional approaches.

The use of water as a solvent is a cornerstone of green chemistry. A catalyst-free, four-component synthesis of tetrahydropyrazolopyridines and pyranopyrazoles in water under ultrasonic irradiation demonstrates a highly environmentally benign approach to pyrazole synthesis mdpi.com. Additionally, the use of recyclable catalysts, such as heteropolyacids, in solvent-free conditions for the synthesis of pyranopyrazoles further exemplifies the commitment to sustainable chemical production semanticscholar.org. An eco-friendly one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has also been achieved using a recyclable ionic liquid catalyst under solvent-free conditions researchgate.net.

Chemical Derivatization and Functionalization Strategies

The this compound scaffold offers multiple sites for chemical modification, including the phenolic hydroxyl group, the pyrazole ring, and the phenyl ring. These modifications are crucial for tuning the physicochemical and biological properties of the molecule.

Introduction of Aromatic and Heterocyclic Substituents

The introduction of additional aromatic and heterocyclic moieties can significantly impact the properties of this compound derivatives. One common strategy involves the use of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, pyrazole derivatives can be functionalized with aromatic or heterocyclic groups through reactions like the Suzuki or Buchwald-Hartwig couplings, although specific examples starting from this compound are not extensively detailed in the provided context.

A more direct approach to introducing a heterocyclic substituent is exemplified by the synthesis of pyrazole-based adamantyl chalcones, where a pyridine group is incorporated nih.gov. Although this involves the synthesis of the pyrazole ring itself, it demonstrates the integration of heterocyclic components. Similarly, the synthesis of 1H-pyrazolo[3,4-b]quinolines from aminopyrazoles and substituted o-halogenobenzaldehydes showcases the annulation of a heterocyclic ring system onto a pyrazole core mdpi.com.

The synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives provides another example of introducing a functionalized aromatic substituent onto the pyrazole-bearing phenyl ring frontiersin.org.

Pyrazoline and Pyrazolidine (B1218672) Analogues Synthesis

Pyrazolines, the partially saturated analogues of pyrazoles, are commonly synthesized through the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine or its derivatives bohrium.comdergipark.org.trrevistabionatura.org. To synthesize pyrazoline analogues of this compound, a chalcone precursor bearing the this compound moiety would first be required. This could theoretically be achieved by an aldol (B89426) condensation of a 4-(1H-pyrazol-1-yl)acetophenone with an appropriate aldehyde.

The subsequent reaction of the chalcone with hydrazine hydrate, often in the presence of a catalyst such as acetic acid in a solvent like ethanol, leads to the formation of the pyrazoline ring dergipark.org.trrevistabionatura.org. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

For example, the synthesis of 2-(5-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has been reported from the corresponding chalcone dergipark.org.tr. This demonstrates the feasibility of incorporating a phenolic moiety into the pyrazoline structure. Ultrasound irradiation has also been employed to promote the synthesis of dihydropyrazole derivatives from chalcones and hydrazines under sonication conditions, offering a greener alternative researchgate.net.

| Chalcone Precursor | Reagents | Product Type | Key Features of Synthesis | Reference |

| (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one | 4-methylthiosemicarbazide | 2-Pyrazoline | Ring closure of chalcone | rdd.edu.iq |

| 1-(2-hydroxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | Hydrazine hydrate | Pyrazoline | Aldol condensation followed by reaction with hydrazine hydrate | bohrium.com |

| 2-amino acetophenone (B1666503) and substituted benzaldehydes | Hydrazine hydrate, acetic acid | 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives | Two-step synthesis via Claisen-Schmidt condensation | dergipark.org.tr |

| 1-adamantyl methyl ketone and pyridine-2-carboxaldehyde | Substituted phenylhydrazine | Pyrazole-based adamantyl heterocyclic compounds | Condensation reaction | nih.gov |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and aryl ketones | Hydrazines | 5-(Pyrazol-4-yl)-4,5-dihydropyrazoles | Ultrasound-assisted synthesis | researchgate.net |

Due to the highly specific nature of the requested information, which includes detailed experimental spectroscopic data (NMR, FT-IR, UV-Vis, and Mass Spectrometry) exclusively for the chemical compound “this compound”, it is not possible to generate the article.

A comprehensive search for peer-reviewed scientific literature and spectral databases did not yield the specific experimental values required for a thorough and accurate analysis as mandated by the provided outline. Crafting an article without this precise data would lead to speculation and fall short of the scientific accuracy and detail required by the user's instructions.

To fulfill this request, access to dedicated chemical research databases or academic journals containing the synthesis and full spectroscopic characterization of this compound would be necessary.

Advanced Spectroscopic and Structural Elucidation of 4 1h Pyrazol 1 Yl Phenol Systems

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 4-(1H-pyrazol-1-yl)phenol. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments, such as Time-of-Flight (TOF) and Fourier-transform-based mass spectrometers, deliver accurate mass measurements, typically to within 1-2 millidaltons (mDa). This high degree of accuracy allows for the determination of the elemental composition of the molecule with high confidence.

For this compound, with a chemical formula of C₉H₈N₂O, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass-to-charge ratio (m/z) that closely matches this theoretical value, thereby confirming the compound's elemental formula and distinguishing it from other potential isomers or impurities. Furthermore, the high resolving power of HRMS enables the clear distinction of isotopic patterns, providing additional confirmation of the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O |

| Monoisotopic Mass | 160.0637 g/mol |

| Theoretical [M+H]⁺ | 161.0715 |

| Theoretical [M+Na]⁺ | 183.0534 |

| Theoretical [M-H]⁻ | 159.0558 |

Note: Data is theoretical and serves as a reference for expected HRMS results.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. This tandem technique is highly effective for analyzing phenolic compounds like this compound, offering both qualitative and quantitative data from complex matrices.

In a typical LC-MS analysis, the compound would first be separated on an HPLC column, often a reversed-phase column such as a C18. The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile, often with an additive like formic acid to improve ionization efficiency. After elution from the column, the analyte enters the mass spectrometer source, commonly an electrospray ionization (ESI) source, where it is ionized before mass analysis. The use of authentic standards is crucial for accurate quantification, as relying on the parent compound to quantify its metabolites or derivatives can lead to significant inaccuracies.

Table 2: Illustrative LC-MS Analytical Conditions for Phenolic Compounds

| Parameter | Condition |

|---|---|

| LC System | UHPLC/HPLC System |

| Column | Reversed-Phase C18 (e.g., Poroshell-120 EC-C18) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient Elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| MS Detector | Triple Quadrupole or High-Resolution TOF |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. While phenols can be analyzed directly, their polarity can lead to poor peak shape and interaction with active sites in the GC system. Therefore, derivatization is often employed to increase volatility and improve chromatographic performance. Reagents such as diazomethane or pentafluorobenzyl bromide (PFBBr) can be used to convert the phenolic hydroxyl group into a less polar ether.

The derivatized this compound would be injected into the GC, where it is vaporized and separated on a capillary column (e.g., a low-polarity silarylene phase like a TG-5SilMS). The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, which shows a unique fragmentation pattern, serves as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries.

Table 3: Example GC-MS Parameters for Phenol (B47542) Analysis

| Parameter | Condition |

|---|---|

| GC System | TRACE GC or equivalent |

| Injector | Splitless, 275 °C |

| Column | TraceGOLD TG-5SilMS or equivalent (e.g., DB-5) |

| Carrier Gas | Helium, constant flow (e.g., 1.5 mL/min) |

| Oven Program | Temperature gradient (e.g., 60 °C hold, ramp at 8 °C/min to 300 °C) |

| MS Detector | Ion Trap or Quadrupole |

| Ionization | Electron Ionization (EI) |

X-ray Diffraction Crystallography for Solid-State Conformational Analysis

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected. This data is processed to solve the crystal structure, often using direct methods, and refined to yield a detailed molecular model.

Key findings from such an analysis would include the planarity of the pyrazole (B372694) and phenol rings and the dihedral angle between them. Furthermore, the analysis reveals the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonds (e.g., O-H···N interactions) and π-π stacking, which govern the crystal packing. Pyrazole-containing structures are known to form various hydrogen-bonding motifs, including catemers (chains) and trimers.

Table 4: Representative Crystallographic Data for Pyrazole Derivatives

| Parameter | Example Value (for related compounds) |

|---|---|

| Crystal System | Monoclinic, Orthorhombic, or Triclinic |

| Space Group | e.g., P2₁/n, P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | e.g., 4 |

| Key Interactions | Intermolecular O-H···N or O-H···O hydrogen bonds, π-π stacking |

| Data Collection Temp. | Typically low temperature (e.g., 150-298 K) |

Note: This table presents typical data obtained for related pyrazole structures and is illustrative of the expected results for this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment due to its high resolution, accuracy, and sensitivity. It is widely used for the qualitative and quantitative analysis of pharmaceutical compounds and other organic molecules.

For purity determination of this compound, a reversed-phase HPLC method is typically employed. The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation occurs on a stationary phase, most commonly an octadecyl silica (C18) column, using a mobile phase such as a methanol-water or acetonitrile-water mixture. An isocratic or gradient elution can be used to achieve optimal separation of the main compound from any impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is then calculated based on the relative area of the main peak in the resulting chromatogram.

Table 5: General HPLC Parameters for Purity Analysis of Phenolic Compounds

| Parameter | Typical Setting |

|---|---|

| Stationary Phase | C18 (Octadecyl silica), 5 µm particle size |

| Column Dimensions | e.g., 150 mm x 3.0 mm i.d. |

| Mobile Phase | Acetonitrile / Water or Methanol (B129727) / Water |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.4 - 1.0 mL/min |

| Detector | UV-Vis |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor reaction progress, assess compound purity, and determine appropriate solvent systems for column chromatography.

In the TLC analysis of this compound, a small spot of the dissolved sample is applied to a baseline on a TLC plate coated with a stationary phase, typically silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent), such as a mixture of ethyl acetate and hexane. Capillary action draws the eluent up the plate, and as it passes the sample spot, the compound begins to move. The separation is based on the differential partitioning of the compound between the polar stationary phase and the mobile phase.

After development, the separated spots are visualized, often using a UV lamp if the compound is fluorescent or UV-active. The position of the spot is quantified by its retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The presence of multiple spots indicates the presence of impurities.

Table 6: Principles of TLC Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Typically polar adsorbents like Silica Gel or Alumina |

| Mobile Phase | A single solvent or a mixture of solvents (e.g., Ethyl Acetate/Hexane) |

| Application | Sample dissolved in a volatile solvent and spotted on the baseline |

| Development | Plate is placed in a closed chamber with the mobile phase, which moves up by capillary action |

| Visualization | UV light (254/366 nm), Iodine vapor, or specific chemical stains |

| Quantification | Retention Factor (Rƒ) = (Distance traveled by sample) / (Distance traveled by solvent) |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique employed in the characterization of newly synthesized chemical compounds to verify their empirical formula and confirm their stoichiometry. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target compound and its purity.

For this compound, the molecular formula is C₉H₈N₂O, corresponding to a molecular weight of 160.18 g/mol . The theoretical elemental composition is a critical benchmark against which experimental results are measured.

Theoretical Elemental Composition of this compound

| Element | Symbol | Percentage (%) |

|---|---|---|

| Carbon | C | 67.49 |

| Hydrogen | H | 5.03 |

In practice, researchers synthesize various derivatives of the this compound system and rely on elemental analysis to confirm their complex structures. The scientific literature provides numerous examples where this technique has been successfully applied to validate the synthesis of related pyrazole-containing molecules. The acceptable margin of error between the calculated and found values is typically within ±0.4%.

For instance, in the synthesis of more complex pyrazole derivatives, elemental analysis serves as a crucial checkpoint. The data presented in the following table, gathered from studies on related systems, illustrates the application and standard reporting format for this analytical method. The close agreement between the calculated and experimentally found percentages for C, H, and N confirms the successful synthesis and isolation of these target compounds. mdpi.comnih.gov

Elemental Analysis Data for Representative Pyrazole Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com | C₁₅H₁₄N₄O | Calculated | 67.65 | 5.30 | 21.04 |

| Found | 67.79 | 5.43 | 21.19 | ||

| 3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-1-phenylpropenone nih.gov | C₂₈H₂₀N₂O | Calculated | 83.98 | 5.03 | 7.00 |

| Found | 83.77 | 5.15 | 6.93 | ||

| 1-(4-Tolyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone nih.gov | C₂₉H₂₂N₂O | Calculated | 84.03 | 5.35 | 6.76 |

| Found | 84.19 | 5.27 | 6.67 | ||

| 1-(4-Chlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone nih.gov | C₂₈H₁₉ClN₂O | Calculated | 77.33 | 4.40 | 6.44 |

This rigorous comparison between theoretical and experimental data is a cornerstone of chemical synthesis, providing essential validation of a compound's elemental composition and, by extension, its molecular structure.

Theoretical and Computational Investigations of 4 1h Pyrazol 1 Yl Phenol Systems

Quantum Chemical Calculation Methods

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. The choice of method is critical, as it determines the accuracy and computational cost of the study. The primary approaches used for molecules like 4-(1H-pyrazol-1-yl)phenol include Density Functional Theory (DFT) and Hartree-Fock (HF) methods, often used in conjunction with various basis sets to approximate the molecular orbitals.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational efficiency. Unlike methods that calculate the full electronic wavefunction, DFT determines the electronic energy based on the electron density. This approach is particularly effective for studying the structural and electronic properties of organic molecules.

Commonly employed DFT functionals for pyrazole (B372694) and phenol (B47542) derivatives include B3LYP and B3PW91.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for its reliability in predicting molecular geometries, vibrational frequencies, and electronic properties for a vast range of organic compounds. Studies on similar heterocyclic systems have demonstrated that B3LYP, often paired with a basis set like 6-311G(d,p) or 6-31G**, provides optimized geometries that are in good agreement with experimental X-ray diffraction data.

B3PW91 (Becke, 3-parameter, Perdew-Wang-91) : This functional is another hybrid method that incorporates Becke's three-parameter exchange functional with the Perdew-Wang 1991 correlation functional. In comparative studies, B3PW91 has shown strong performance, sometimes offering improvements over B3LYP for specific properties like vibrational frequencies.

These DFT methods are instrumental in performing the geometry optimizations, frequency calculations, and electronic property analyses discussed in the subsequent sections.

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. It accounts for electron exchange but neglects electron correlation, which is the interaction between the motions of individual electrons. While this omission means HF generally provides less accurate energy predictions compared to DFT or more advanced correlated methods, it serves as a crucial starting point for these higher-level theories.

Time-dependent Hartree-Fock (TDHF) can be used to simulate the behavior of electronic density in the presence of oscillating electric fields. For a molecule like this compound, HF calculations can provide a baseline understanding of its electronic structure and orbital energies. Geometry optimization at the HF level, for instance using a 6-311G* basis set, can yield a stable conformational isomer, although bond lengths may deviate more from experimental values than those calculated with DFT.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This equilibrium structure represents the most stable conformation of the molecule. For this compound, this process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimization is typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). The process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total electronic energy until a stationary point is reached.

Conformational analysis involves exploring the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The key dihedral angle in this compound is the one defined by the plane of the phenol ring and the plane of the pyrazole ring. Computational studies on similar bi-aryl systems reveal the energetic landscape associated with the rotation around the C-N bond connecting the two rings. The most stable conformer is typically one where steric hindrance is minimized and electronic conjugation is optimized. Theoretical studies on related pyrazole systems have shown that the molecule often adopts a non-planar conformation in its ground state.

The table below outlines the principal geometric parameters that are determined through geometry optimization. Note: Specific calculated values for this compound are not available in the cited literature; the table illustrates the type of data obtained from such an analysis.

| Parameter | Atoms Involved | Optimized Value |

| Bond Lengths (Å) | ||

| C-C (phenol ring) | Calculated Value | |

| C-N (ring link) | Calculated Value | |

| N-N (pyrazole ring) | Calculated Value | |

| C=N (pyrazole ring) | Calculated Value | |

| C-O (phenol) | Calculated Value | |

| O-H (phenol) | Calculated Value | |

| Bond Angles (°) | ||

| C-N-N (pyrazole) | Calculated Value | |

| C-C-N (ring link) | Calculated Value | |

| C-C-O (phenol) | Calculated Value | |

| Dihedral Angle (°) | ||

| C-C-N-N (Phenol-Pyrazole) | Calculated Value |

Electronic Structure and Reactivity Descriptors

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity, stability, and optical properties. Computational methods provide several descriptors derived from the molecular orbitals to quantify these characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO : This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and more chemically reactive. The HOMO-LUMO gap is also used to estimate a molecule's potential as an electronic material.

For this compound, the HOMO is typically localized over the electron-rich phenol ring, while the LUMO may be distributed across the pyrazole ring and the connecting bond. The precise distribution and energy levels are determined via DFT calculations.

The table below lists the key parameters derived from FMO analysis. Note: Specific calculated values for this compound are not available in the cited literature; the table illustrates the type of data obtained from such an analysis.

| Parameter | Description | Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Calculated Value |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Calculated Value |

| ΔE (Gap) | ELUMO - EHOMO | Calculated Value |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like chemical bonding in a molecule. It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the chemist's intuitive concepts of core electrons, lone pairs, and bonds (sigma and pi).

NBO analysis is particularly useful for quantifying electron delocalization and donor-acceptor interactions. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can understand the stabilizing effects of hyperconjugation and charge transfer within the molecule. The stabilization energy, E(2), associated with an interaction between a donor orbital (i) and an acceptor orbital (j) is calculated using second-order perturbation theory. A larger E(2) value indicates a stronger interaction.

The table below shows the type of information obtained from an NBO analysis. Note: Specific calculated values for this compound are not available in the cited literature; the table illustrates the principal donor-acceptor interactions that would be analyzed.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N (pyrazole) | π* (C-C) (phenol ring) | Calculated Value |

| LP(2) O (phenol) | π* (C-C) (phenol ring) | Calculated Value |

| π (C-C) (phenol) | π* (C-N) (pyrazole) | Calculated Value |

| π (C-N) (pyrazole) | π* (C-C) (phenol) | Calculated Value |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize and understand the charge distribution within a molecule. It illustrates the three-dimensional electrostatic potential surface, providing valuable insights into a molecule's reactivity, intermolecular interactions, and the nature of its chemical bonds. The MEP surface is color-coded to represent different potential values: regions with a negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while areas with a positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Green regions denote neutral or areas with near-zero potential.

For this compound, the MEP map reveals distinct regions of varying electrostatic potential that are characteristic of its constituent functional groups—the phenol and pyrazole rings.

Negative Potential Regions: The most significant negative potential is concentrated around the oxygen atom of the hydroxyl group on the phenol ring and the sp² hybridized nitrogen atom (N2) of the pyrazole ring. These areas are rich in electron density, primarily due to the lone pairs of electrons on these atoms, making them the primary sites for electrophilic attacks and hydrogen bond acceptance. nih.govimist.maresearchgate.net

Positive Potential Regions: Conversely, a strong positive potential is localized around the hydrogen atom of the hydroxyl group. This high positive potential indicates its strong acidic nature and its role as a hydrogen bond donor. The hydrogen atoms attached to the pyrazole and phenol rings also exhibit positive potential, though to a lesser degree. researchgate.net

This distribution of electrostatic potential is fundamental to understanding the molecule's interaction with biological targets. The electron-rich nitrogen and oxygen atoms can act as key interaction points with electron-deficient sites in a receptor, such as metal ions or hydrogen bond donors.

Table 1: Illustrative MEP Surface Values for this compound

| Molecular Region | Associated Atom(s) | Typical Electrostatic Potential (kcal/mol) | Inferred Reactivity |

|---|---|---|---|

| Phenolic Oxygen | O | -35 to -50 | High affinity for electrophiles, hydrogen bond acceptor |

| Pyrazole Nitrogen | N2 | -30 to -45 | Site for electrophilic attack, hydrogen bond acceptor |

| Hydroxyl Hydrogen | H (of OH) | +40 to +55 | High affinity for nucleophiles, hydrogen bond donor |

| Aromatic Rings | C, H | -10 to +15 | Potential for π-π stacking interactions |

Note: The values in this table are representative and based on computational studies of analogous phenolic and pyrazole-containing compounds. Actual values may vary depending on the specific computational method and basis set used.

Molecular Dynamics Simulations (for analogous pyrazole compounds)

Molecular Dynamics (MD) simulations are powerful computational methods that provide a dynamic picture of molecular systems, complementing the static information obtained from techniques like molecular docking. tandfonline.com By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of ligand-receptor complexes, explore conformational changes, and understand the nature of intermolecular interactions.

In the study of pyrazole derivatives, MD simulations have been instrumental in validating the binding modes and stability of these compounds within the active sites of various protein targets. For instance, in studies involving pyrazole derivatives as kinase inhibitors, MD simulations have been performed on the docked complex of the most active compounds. These simulations, often run for nanoseconds, track key parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its predicted conformation and that the protein structure is not significantly perturbed by the binding.

Key findings from MD simulations on analogous pyrazole compounds include:

Binding Stability: Simulations have confirmed the stability of pyrazole inhibitors within the active site of targets like RET kinase and Heat Shock Protein 90α (Hsp90α). nih.gov The ligand RMSD remaining low and stable throughout the simulation indicates a stable binding pose.

Interaction Analysis: MD simulations allow for a detailed analysis of the hydrogen bonds and hydrophobic interactions between the ligand and the protein over time. This dynamic view can reveal crucial interactions that might be missed in a static docking model, confirming that key residues consistently interact with the inhibitor.

Conformational Exploration: These simulations explore the conformational space available to the ligand and the protein, providing insights into the flexibility of the active site and how the ligand adapts to it. tandfonline.com

Table 2: Summary of MD Simulation Studies on Analogous Pyrazole Compounds

| Pyrazole Compound Class | Protein Target | Simulation Duration | Key Findings |

|---|---|---|---|

| Pyrazole-based RET kinase inhibitors | RET kinase | 100 ns | Confirmed stable binding of the inhibitor; identified consistent hydrogen bond and hydrophobic interactions with active site residues. |

| Pyrazole-containing imide derivatives | Hsp90α | Not Specified | Explored the most likely binding mode and confirmed the stability of the ligand-protein complex. nih.gov |

| Pyrazole-chalcone hybrids | Not specified | Not Specified | Used to predict binding modes and protein stability. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies essential for rational drug design. They aim to establish a mathematical or hypothetical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR Modeling: 3D-QSAR studies on pyrazole derivatives have successfully created predictive models that help in understanding the structural requirements for high biological activity. In a typical 3D-QSAR study, a series of related compounds (like pyrazole derivatives) are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with the observed biological activity (e.g., pIC50) to generate a model.

The resulting models are often visualized using contour maps:

Steric Contour Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours show where bulky groups decrease it.

Electrostatic Contour Maps: Blue contours highlight areas where electropositive groups are favorable, and red contours indicate where electronegative groups enhance activity.

For pyrazole-based inhibitors, QSAR studies have revealed the importance of specific substitutions on the pyrazole and adjacent rings for optimal interaction with their targets. These models provide a quantitative prediction of the activity of newly designed compounds before their synthesis.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For pyrazole analogues, pharmacophore models have been developed based on highly active compounds. For example, a five-point pharmacophore model for pyrazolone (B3327878) analogues as PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity.

These models serve two primary purposes:

Virtual Screening: They can be used to rapidly screen large databases of chemical compounds to identify new potential hits that match the pharmacophoric features.

Lead Optimization: They guide the modification of existing compounds to better fit the model and, therefore, enhance their biological activity.

Table 3: Key Parameters from a Representative 3D-QSAR Study on Pyrazole Analogues

| QSAR Model Parameter | Value | Significance |

|---|---|---|

| Cross-validated correlation coefficient (q²) | > 0.6 | Indicates good predictive ability of the model. |

| Non-cross-validated correlation coefficient (r²) | > 0.9 | Shows a strong correlation between predicted and experimental activity for the training set. |

| Steric Field Contribution | Variable | Defines the importance of molecular shape and size for activity. |

| Electrostatic Field Contribution | Variable | Defines the importance of charge distribution for activity. |

Note: The values are typical for robust QSAR models. Specific values are dependent on the dataset and methodology.

Reactivity and Mechanistic Studies of 4 1h Pyrazol 1 Yl Phenol Systems

Intramolecular and Intermolecular Chemical Reactivity

The reactivity of 4-(1H-pyrazol-1-yl)phenol can be understood by considering the distinct reactive sites within the molecule. The compound possesses a nucleophilic pyrazole (B372694) nitrogen, an acidic phenolic proton, and two aromatic rings susceptible to substitution.

Reactivity of the Phenol (B47542) Moiety: The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is occupied by the pyrazole ring, electrophilic attack occurs predominantly at the ortho positions (C2 and C6) of the phenol ring. Typical electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. byjus.commlsu.ac.in For instance, halogenation of phenols can proceed even without a Lewis acid catalyst due to the highly activated nature of the ring. byjus.com

Reactivity of the Pyrazole Moiety: The pyrazole ring itself is an aromatic heterocycle. In unsubstituted pyrazole, electrophilic substitution occurs preferentially at the C4 position. nih.govscribd.com However, in N-aryl pyrazoles, the reactivity of the pyrazole ring is influenced by the electronic nature of the N-aryl substituent. The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons, making it a Lewis basic site and enabling it to act as a ligand in coordination chemistry, forming complexes with various metal ions. nih.govresearchgate.net This coordination ability is a cornerstone of the intermolecular reactivity of pyrazole derivatives. researchgate.net

Intermolecular Reactions: The bifunctional nature of this compound allows it to participate in a variety of intermolecular reactions. The N2 atom of the pyrazole can coordinate to metal centers, leading to the formation of coordination polymers and discrete metal complexes. nih.govresearchgate.net Additionally, cobalt-catalyzed, pyrazole-directed ortho-arylation of the N-aryl ring (the phenol ring in this case) represents a modern approach to C-H bond functionalization, allowing for the formation of new carbon-carbon bonds. researchgate.net

Table 1: Summary of Potential Reactive Sites and Reactions

| Molecular Site | Type of Reactivity | Potential Reactions |

| Phenolic -OH Group | Acidity, Nucleophilicity | Deprotonation, O-Alkylation, O-Acylation |

| Phenol Ring (C2, C6) | Electrophilic Substitution | Nitration, Halogenation, Sulfonation, Friedel-Crafts Reactions |

| Pyrazole Ring (N2) | Lewis Basicity, Ligand Formation | Coordination to Metal Ions |

| Pyrazole Ring (C4) | Electrophilic Substitution | Formylation (Vilsmeier-Haack), Nitration (under harsh conditions) |

Reaction Mechanisms and Pathways for Chemical Transformations

The chemical transformations involving this compound are governed by established organic reaction mechanisms.

Synthesis Pathway: The most common and efficient methods for the synthesis of N-arylpyrazoles involve metal-catalyzed cross-coupling reactions. The copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination are frequently employed. acs.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide (e.g., 4-iodophenol (B32979) or 4-bromophenol) with pyrazole in the presence of a metal catalyst, a suitable ligand, and a base. The catalytic cycle involves oxidative addition of the aryl halide to the metal center, coordination of the pyrazole anion, and subsequent reductive elimination to form the N-aryl bond and regenerate the catalyst.

Mechanism of Electrophilic Aromatic Substitution: For reactions on the phenol ring, the mechanism follows the classical pathway for electrophilic aromatic substitution. The hydroxyl group strongly donates electron density into the ring via resonance, stabilizing the intermediate arenium ion (sigma complex). This stabilization is most effective when the electrophile attacks the ortho or para positions, explaining the observed regioselectivity. byjus.com

Step 1: Generation of an electrophile (E⁺). Step 2: Nucleophilic attack by the π-system of the phenol ring on the electrophile, forming a resonance-stabilized arenium ion. Step 3: Deprotonation of the arenium ion by a base to restore aromaticity and yield the substituted product.

A specific example is the Vilsmeier-Haack reaction, which can be used to introduce a formyl (-CHO) group onto an activated aromatic ring. chemmethod.com The reaction uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺), which acts as the electrophile. scribd.com While this reaction typically targets the C4 position of the pyrazole ring, the highly activated nature of the phenol ring in this compound would likely direct formylation to the positions ortho to the hydroxyl group.

Aromaticity and Tautomerism in the Pyrazole Core

Aromaticity: The pyrazole ring is a five-membered diazole that is considered an aromatic heterocycle. mdpi.com Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous system of p-orbitals containing six π-electrons, conforming to Hückel's rule (4n+2). The system comprises three carbon atoms and two nitrogen atoms; the "pyrrole-like" N1 nitrogen contributes two electrons from its p-orbital to the π-system, while the "pyridine-like" N2 nitrogen contributes one electron. nih.govencyclopedia.pub This aromatic character confers significant thermodynamic stability to the pyrazole core.

Tautomerism: A defining characteristic of 1H-pyrazoles that are unsubstituted at the nitrogen positions is annular prototropic tautomerism. nih.gov This phenomenon involves the migration of a proton between the two ring nitrogen atoms (N1 and N2), leading to two distinct but rapidly equilibrating tautomeric forms, especially if the C3 and C5 positions bear different substituents. encyclopedia.pub

However, in the case of This compound , the pyrazole ring is substituted at the N1 position with a 4-hydroxyphenyl group. This covalent bond to the aryl group precludes the possibility of annular prototropic tautomerism. The identity of the nitrogen atoms is fixed: N1 is permanently bonded to the phenyl ring, and N2 is the pyridine-like, sp²-hybridized nitrogen. ktu.edunih.gov Therefore, this compound exists as a single, non-tautomeric constitutional isomer.

Non-Covalent Interactions and Self-Assembly (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Non-covalent interactions play a critical role in the solid-state structure and supramolecular chemistry of this compound. The molecule's architecture, featuring both hydrogen-bond donors/acceptors and aromatic surfaces, facilitates self-assembly into ordered structures.

Hydrogen Bonding: The primary hydrogen bonding interaction involves the phenolic hydroxyl group acting as a hydrogen bond donor and the sp²-hybridized N2 atom of the pyrazole ring acting as an acceptor. This interaction leads to the formation of robust intermolecular O-H···N hydrogen bonds. nih.gov These interactions can link molecules into distinct supramolecular synthons, such as dimers and extended one-dimensional chains. nih.govnih.gov In some crystal structures of related compounds, intermolecular O-H···O hydrogen bonds between phenol groups have also been observed, contributing to the formation of extended networks. nih.gov These directional interactions are fundamental in dictating the crystal packing of the molecules.

Pi-Pi Stacking: The presence of two aromatic systems, the phenyl ring and the pyrazole ring, allows for the formation of π-π stacking interactions. These interactions, driven mainly by dispersion and electrostatic forces, contribute significantly to the stabilization of the crystal lattice. scirp.org In the solid state of a structurally similar compound, 4-[tris(1H-pyrazol-1-yl)methyl]phenol, π-π stacking was observed between the phenol rings of adjacent hydrogen-bonded dimers. nih.gov The arrangement can be face-to-face or edge-to-face, and typical centroid-to-centroid distances for such interactions are in the range of 3.5–4.0 Å. nih.gov

The synergy between strong, directional hydrogen bonds and weaker, non-directional π-π stacking interactions governs the self-assembly process, leading to the formation of well-defined, higher-order supramolecular architectures. researchgate.net

Table 2: Key Non-Covalent Interactions in Pyrazolyl-Phenol Systems

| Interaction Type | Donor | Acceptor | Typical Geometry/Distance | Resulting Structure |

| Hydrogen Bond | Phenolic O-H | Pyrazole N2 | O···N distance ~2.6-2.9 Å | Dimers, Chains, Sheets |

| Hydrogen Bond | Phenolic O-H | Phenolic O | O···O distance ~2.7-3.0 Å | Chains, Networks |

| π-π Stacking | Phenyl Ring π-system | Phenyl Ring π-system | Centroid-Centroid ~3.9 Å nih.gov | Stabilized Dimers, Layers |

| π-π Stacking | Phenyl/Pyrazole π-system | Phenyl/Pyrazole π-system | Varies | Crystal Lattice Stabilization |

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Exploration of Biological Activities and Underlying Mechanisms

Anti-inflammatory and Immunomodulatory Potential

Derivatives of 4-(1H-pyrazol-1-yl)phenol have demonstrated notable anti-inflammatory properties. The pyrazole (B372694) ring is a key component in several clinically used nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory action of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.

A series of novel pyrazolylcoumarin derivatives were synthesized and evaluated for their anti-inflammatory activity. Among them, compounds 4c, 4d, 4h, and 4i showed significant anti-inflammatory effects in a carrageenan-induced rat paw edema model, a common screening test for acute inflammation. Notably, compound 4d also exhibited considerable activity in an adjuvant-induced arthritis model, which mimics chronic inflammation, with a reduced ulcerogenic index compared to the standard drug diclofenac.

| Compound | Anti-inflammatory Activity (Carrageenan-induced edema) | Ulcerogenic Index |

| 4c | Significant | - |

| 4d | Significant | Minimal |

| 4h | Significant | - |

| 4i | Significant | - |

| Diclofenac | Standard | - |

Antimicrobial and Antifungal Efficacy

The pyrazole scaffold is a constituent of various compounds exhibiting potent antimicrobial and antifungal activities. Research has shown that derivatives of this compound can effectively inhibit the growth of a range of pathogenic microorganisms.

In one study, a series of pyrazole derivatives were synthesized and tested against various bacterial and fungal strains. Compound 9 demonstrated a strong antibacterial profile, with particularly low minimum inhibitory concentration (MIC) values (4 µg/mL) against all tested isolates of clinically relevant Gram-positive species, including multidrug-resistant (MDR) strains of S. aureus, S. epidermidis, E. faecalis, and E. faecium nih.gov. Another study reported that imidazo-pyridine substituted pyrazole derivatives were potent broad-spectrum antibacterial agents, with minimum bactericidal concentration (MBC) values of less than 1 μg/ml against several Gram-negative strains nih.gov.

The antifungal potential of pyrazoline derivatives has also been investigated. One study found that compound 5 was the most active against Candida albicans, with a MIC value of 64 µg/mL turkjps.org. The antifungal activity of these compounds is believed to be linked to their ability to disrupt fungal cell membrane integrity or inhibit essential fungal enzymes.

| Compound/Derivative | Microorganism | Activity (MIC/MBC) |

| Compound 9 | S. aureus (MDR), S. epidermidis, E. faecalis, E. faecium | MIC: 4 µg/mL nih.gov |

| Imidazo-pyridine substituted pyrazole | Gram-negative strains | MBC: <1 µg/ml nih.gov |

| Compound 5 | Candida albicans | MIC: 64 µg/mL turkjps.org |

| Thiazolidinone-clubbed pyrazoles | E. coli | MIC: 16 μg/ml nih.gov |

Antiviral Properties

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents, particularly against coronaviruses. The versatility of the pyrazole structure allows for modifications that can target key viral proteins essential for replication and pathogenesis.

In a recent investigation, hydroxyquinoline-pyrazole candidates were evaluated for their antiviral activity against a panel of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. The synthesized compounds demonstrated promising antiviral activity against all tested viruses, with selectivity indices that suggest their potential as selective antiviral agents. These compounds exhibited potent inhibition of SARS-CoV-2 at low concentrations, marking them as promising candidates for further therapeutic development nih.gov. The mechanism of action is thought to involve the inhibition of viral entry into host cells or interference with viral replication processes nih.govnih.gov.

Antitumor and Cytotoxic Effects

The pyrazole nucleus is a privileged scaffold in the design of anticancer agents. Derivatives of this compound have been shown to exert cytotoxic effects on various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest.

A novel pyrazole derivative, PTA-1 , demonstrated potent cytotoxicity against a range of cancer cell lines. In triple-negative breast cancer cells (MDA-MB-231), PTA-1 induced apoptosis at low micromolar concentrations nih.gov. Another study on pyrazole derivatives showed that compound 1 had significant activity against A549 (lung), HepG2 (liver), MCF7 (breast), and DU145 (prostate) cancer cell lines in a dose-dependent manner researchgate.net. The IC50 values for compound 1 were 14.79 ± 0.93 μM for A549, 14.89 ± 0.99 μM for HepG2, 11.46 ± 0.57 μM for MCF7, and 19.01 ± 0.31 μM for DU145 cells researchgate.net.

| Compound | Cancer Cell Line | Cytotoxic Activity (IC50) |

| PTA-1 | MDA-MB-231 (Breast) | Low micromolar concentration nih.gov |

| Compound 1 | A549 (Lung) | 14.79 ± 0.93 μM researchgate.net |

| Compound 1 | HepG2 (Liver) | 14.89 ± 0.99 μM researchgate.net |

| Compound 1 | MCF7 (Breast) | 11.46 ± 0.57 μM researchgate.net |

| Compound 1 | DU145 (Prostate) | 19.01 ± 0.31 μM researchgate.net |

| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 μM (72h) nih.gov |

| PYRIND | MCF7 (Breast) | 39.7 ± 5.8 μM (72h) nih.gov |

Neuropharmacological Investigations (e.g., Anxiolytic, Antidepressant, MAO/AChE Inhibition)

Derivatives of this compound have been explored for their potential in treating central nervous system (CNS) disorders. Their structural similarity to known neuroactive compounds makes them interesting candidates for anxiolytic, antidepressant, and enzyme inhibitory activities.

A newly synthesized phenylpiperazine derivative, LQFM005 , and its metabolite, LQFM235 (4-(4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1H-pyrazol-1-yl)phenol), have shown anxiolytic- and antidepressant-like effects in mice. These effects are believed to be mediated, at least in part, through the activation of 5-HT1A receptors researchgate.net. Another pyrazole derivative, LQFM032 , also exhibited anxiolytic-like activity, which was suggested to be mediated through benzodiazepine and nicotinic pathways nih.gov.

Furthermore, pyrazoline derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. A series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives were found to be selective and reversible inhibitors of human MAO-A nih.gov. The inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic system, has also been reported for pyrazoline derivatives, suggesting their potential in the management of Alzheimer's disease nih.govresearchgate.net.

| Compound/Derivative | Neuropharmacological Activity | Mechanism of Action |

| LQFM005 / LQFM235 | Anxiolytic, Antidepressant | 5-HT1A receptor activation researchgate.net |

| LQFM032 | Anxiolytic | Benzodiazepine and nicotinic pathways nih.gov |

| 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives | MAO-A Inhibition | Reversible inhibition of hMAO-A nih.gov |

| Pyrazoline derivatives | Acetylcholinesterase Inhibition | Inhibition of AChE nih.govresearchgate.net |

Other Therapeutically Relevant Activities (e.g., Antitubercular, Antileishmanial, Antidiabetic)

The therapeutic potential of this compound derivatives extends to other significant diseases.

Antitubercular Activity: Several pyrazole derivatives have shown promising activity against Mycobacterium tuberculosis. For instance, a series of pyrazole-4-carboxamide derivatives were synthesized and evaluated for their antitubercular activity. Compounds 5e , 5g , and 5m exhibited significant activity against the H37Rv strain of M. tuberculosis, with MIC values of 3.12 µg/ml, 6.25 µg/ml, and 6.25 µg/ml, respectively japsonline.com. Another study identified a pyrazole derivative, NSC 18725 , which inhibited the growth of intracellular M. tuberculosis nih.gov.

Antileishmanial Activity: Pyrazole derivatives have also been investigated for their efficacy against Leishmania parasites. One study reported a new pyrazole derivative that inhibited the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum at micromolar concentrations researchgate.net. Another study found that a phenyl pyrazoline derivative with a propanoyl side chain was highly active against Leishmania donovani, with an IC50 value of 0.0112 µg/ml academicjournals.org.

Antidiabetic Activity: The potential of pyrazole derivatives in managing diabetes has also been explored. A study on two pyrazole derivatives, Pyz-1 and Pyz-2 , demonstrated potent α-glucosidase and α-amylase inhibition, which are key enzymes in carbohydrate digestion. The IC50 values for α-glucosidase inhibition were 75.62 ± 0.56 µM for Pyz-1 and 95.85 ± 0.92 µM for Pyz-2, comparable to the standard drug acarbose nih.gov.

| Compound/Derivative | Therapeutic Activity | Target/Organism | Efficacy (MIC/IC50) |

| 5e | Antitubercular | M. tuberculosis H37Rv | MIC: 3.12 µg/ml japsonline.com |

| 5g, 5m | Antitubercular | M. tuberculosis H37Rv | MIC: 6.25 µg/ml japsonline.com |

| NSC 18725 | Antitubercular | Intracellular M. tuberculosis | - nih.gov |

| New pyrazole derivative | Antileishmanial | L. tropica, L. major, L. infantum | Micromolar concentrations researchgate.net |

| Phenyl pyrazoline derivative | Antileishmanial | L. donovani | IC50: 0.0112 µg/ml academicjournals.org |

| Pyz-1 | Antidiabetic (α-glucosidase inhibition) | α-glucosidase | IC50: 75.62 ± 0.56 µM nih.gov |

| Pyz-2 | Antidiabetic (α-glucosidase inhibition) | α-glucosidase | IC50: 95.85 ± 0.92 µM nih.gov |

Pharmacological Target Identification and Validation

Derivatives based on the phenylpyrazole core have been investigated for their inhibitory action against a diverse array of pharmacological targets, validating their potential in treating a range of human diseases, from infections to cancer and neurodegenerative disorders.

Enzyme Inhibition: A primary area of investigation for these compounds is enzyme inhibition.

Kinases: This class of enzymes is a major focus. Phenylpyrazole derivatives have been identified as potent inhibitors of several kinases involved in cell cycle regulation and signaling, making them attractive anticancer targets. Identified targets include Aurora-A kinase, Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net Further studies have validated activity against Akt1, Apoptosis signal-regulating kinase 1 (ASK1), and Glycogen Synthase Kinase 3 (GSK3). nih.govmdpi.com In the context of parasitic diseases, pyrazole derivatives inhibit essential kinases like Plasmodium falciparum calcium-dependent protein kinase 1. nih.gov

DNA Gyrase: In the field of antibacterial research, derivatives such as 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol have been shown to strongly inhibit DNA gyrase in both Staphylococcus aureus and Bacillus subtilis, identifying a clear mechanism for their antibacterial effects. benthamdirect.com

Meprins: Pyrazole-based compounds have been developed as inhibitors of meprin α and meprin β, which are metalloproteases involved in inflammation and fibrosis. nih.gov

Receptor Antagonism: Beyond enzyme inhibition, phenylpyrazole derivatives also function as receptor antagonists. High-throughput screening identified (1H-pyrazol-4-yl)acetamide derivatives as potent antagonists of the P2X(7) receptor, a target implicated in inflammatory processes. researchgate.net

Antiparasitic and Antiviral Targets: The scaffold has proven effective against various pathogens.

Leishmania: A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides demonstrated a potent antileishmanial profile against Leishmania infantum and Leishmania amazonensis. mdpi.comnih.gov

HIV: Phenylpyrazole derivatives have been investigated as novel anti-HIV agents, with studies suggesting they may function as reverse transcriptase inhibitors. nih.gov

The table below summarizes the inhibitory activity of selected phenylpyrazole derivatives against various pharmacological targets.

| Compound Class | Target Enzyme/Receptor | Biological Activity/Potency |

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives | Aurora-A Kinase | IC50 = 0.11 µM (for compound P-6) nih.gov |

| 4-bromo-2-(3-methyl-1-(p-tolylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol | S. aureus DNA gyrase | IC50 = 0.25 µg/mL benthamdirect.com |

| 4-bromo-2-(3-methyl-1-(p-tolylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol | B. subtilis DNA gyrase | IC50 = 0.18 µg/mL benthamdirect.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives | CDK2 | Kᵢ = 0.005 µM (for compound 15) mdpi.com |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives | Leishmania infantum | IC50 = 0.059 mM (for compound 3b) mdpi.com |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives | Leishmania amazonensis | IC50 = 0.070 mM (for compound 3b) mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Understanding the relationship between the chemical structure of phenylpyrazole derivatives and their biological activity is crucial for optimizing potency and selectivity.

For inhibitors of meprin α and meprin β, SAR studies revealed that substitution patterns on the pyrazole core are critical. The presence of 3,5-diphenyl groups on the pyrazole ring resulted in high inhibitory activity against meprin α. nih.gov Replacing one of the phenyl rings with smaller groups like methyl or benzyl led to a decrease in activity. nih.gov Furthermore, introducing acidic substituents, such as carboxylic acid bioisosteres, on one of the phenyl rings generally improved the inhibitory activity against meprin β. nih.gov

In the development of antileishmanial compounds, SAR analysis of 4-(1H-pyrazol-1-yl)benzenesulfonamides showed that modifications influencing the molecule's electronic regions, spatial orientation, and lipophilicity were key to improving interaction with the parasitic target. mdpi.comnih.gov This led to the identification of specific derivatives with activity comparable to the reference drug pentamidine but with lower cytotoxicity. nih.gov

SAR studies on anti-HIV phenylpyrazole agents demonstrated that replacing a diazenyl linker with an aminomethylene group was beneficial. nih.gov Subsequent optimization of substituents on both the benzyl group and the pyrazole ring led to a derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group that was six-fold more potent than the initial lead compound. nih.gov

For CDK2 inhibitors based on a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, SAR analysis indicated that N-alkylation or topological changes of the pyrazol-4-yl ring at the C2-amino position of the pyrimidine were detrimental to both CDK2 inhibition and antiproliferative activity. mdpi.com

The following table highlights key SAR findings for different series of phenylpyrazole derivatives.

| Compound Series | Target/Activity | Key SAR Findings |

| 3,5-diaryl pyrazoles | Meprin α/β Inhibition | 3,5-diphenyl substitution is favorable for meprin α inhibition; acidic substituents on a phenyl ring enhance meprin β inhibition. nih.gov |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | Antileishmanial | Activity is modulated by electronic properties, molecular orientation, and lipophilicity. mdpi.com |

| Phenylpyrazole derivatives | Anti-HIV | Replacement of a diazenyl linker with an aminomethylene group and addition of a 3',4'-dichloro-(1,1'-biphenyl)-3-yl moiety significantly increased potency. nih.gov |

| (1H-pyrazol-4-yl)acetamides | P2X(7) Receptor Antagonism | SAR studies led to the identification of a potent antagonist with enhanced physicochemical and pharmacokinetic properties. researchgate.net |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 Inhibition | N-alkylation or topological changes to the pyrazol-4-yl ring at the pyrimidine C2-NH position reduce activity. mdpi.com |

Design and Synthesis of Lead Compounds for Drug Discovery

The design and synthesis of novel derivatives of this compound are guided by SAR data and molecular modeling to generate lead compounds with improved efficacy and drug-like properties.

A common synthetic strategy for creating 3,4,5-substituted pyrazoles involves the condensation of 1,3-dicarbonyl compounds, such as 3-benzoyl propionic acid derivatives, with hydrazines. nih.gov This approach allows for systematic modifications at positions 3 and 5 to explore the SAR. nih.gov

Another prevalent method begins with a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a pyrazole-4-carboxaldehyde to form an α,β-unsaturated ketone (a pyrazolic chalcone). nih.gov This intermediate can then be cyclized with various reagents like hydrazine (B178648) hydrate, hydroxylamine, or thiourea to generate a diverse library of pyrazole-substituted heterocyclic systems. nih.gov

The Vilsmeier-Haack reaction is also frequently employed. For instance, reacting a phenyl hydrazone with a Vilsmeier-Haack reagent (DMF-POCl₃) can yield a pyrazole-4-carboxaldehyde, a versatile intermediate for further elaboration. rsc.orgnih.gov This intermediate can be converted into chalcones or used in reductive amination reactions to build more complex structures. mdpi.com

Bioisosteric replacement is a key design strategy. In the development of CDK2 inhibitors, the phenylsulfonamide moiety of a lead compound was replaced with various pyrazole derivatives, leading to the discovery of a novel and potent chemotype. mdpi.com

More recent, efficient synthetic methods include one-pot, multi-step procedures. For example, a solvent-free condensation of a 5-aminopyrazole with an aldehyde, followed by in-situ reduction, provides a straightforward route to N-heterocyclic amines, minimizing waste and reaction time. mdpi.com

These varied synthetic approaches provide medicinal chemists with the flexibility to design and create novel phenylpyrazole-based lead compounds tailored for specific biological targets.

Applications in Materials Science and Emerging Technologies

Functional Materials and Dyes (e.g., Fluorescent Properties)

Pyrazole (B372694) derivatives are recognized for their significant fluorescent properties, making them ideal candidates for the creation of functional dyes and materials. researchgate.netnih.gov These compounds often exhibit intense and tunable emission spectra, high quantum yields, and good photostability. nih.govmdpi.com The fluorescence in these molecules typically arises from π-π* transitions within their conjugated systems. mdpi.com

The versatility of the pyrazole scaffold allows for extensive synthetic modifications, enabling the fine-tuning of their photophysical properties for specific applications. nih.gov For instance, the introduction of different substituents to the pyrazole or phenol (B47542) ring can alter the emission wavelength and intensity. Pyrazole-containing molecules have been developed as fluorescent probes for bioimaging, capable of detecting specific ions or molecules within living cells. nih.gov Their good membrane permeability and biocompatibility make them suitable for such in vivo applications. nih.gov